N-Benzoylbenzamide (CAS 614-28-8), also known as dibenzamide, is a secondary acyclic imide characterized by a central nitrogen atom flanked by two benzoyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a stable, highly crystalline building block for synthesizing heterocyclic compounds, advanced pharmaceutical intermediates, and porous polybenzamides . Unlike simple primary amides, the dual-aromatic structure confers a higher degree of lipophilicity, a sharp melting point of 152 °C, and a highly specific hydrogen-bonding profile [1]. Its structural rigidity and thermal stability (>250 °C) make it a frequently selected precursor in high-temperature polymerizations and a reliable reference standard in analytical chemistry [2].
Substituting N-Benzoylbenzamide with its primary amide analog, benzamide, or generic N-alkylbenzamides frequently leads to process failures in advanced synthesis and material design [1]. Benzamide possesses two N-H protons and lower steric bulk, resulting in unpredictable cross-linking or multi-directional hydrogen bonding in supramolecular assemblies. In contrast, the imide N-H of N-Benzoylbenzamide is highly acidic (pKa ~10.4) and sterically shielded, providing a single, highly directional hydrogen-bond donor [2]. Furthermore, in electrochemical applications, the bidentate di-carbonyl motif of dibenzamide is strictly required for stable lithium-ion coordination; mono-amides completely fail to replicate this lithiation capacity, rendering them non-viable for organic battery electrode applications [3].
In the development of organic electrode materials, the dibenzamide linkage provides critical bidentate coordination sites for lithium ions. Porous polybenzamides incorporating the N-benzoylbenzamide core demonstrate a reversible capacity of 279 mA h g–1 at 0.5C and maintain stability over 6000 cycles [1]. Simple mono-amides (such as benzamide derivatives) lack the adjacent dual-carbonyl structure necessary for stable Li+ coordination, resulting in negligible high-rate capacity [2].
| Evidence Dimension | Reversible lithium storage capacity |
| Target Compound Data | Dibenzamide-linked polymer (279 mA h g–1 at 0.5C, stable >6000 cycles) |
| Comparator Or Baseline | Mono-amide linked baselines (Negligible high-rate stable capacity) |
| Quantified Difference | Dibenzamide enables 279 mA h g–1 reversible lithiation whereas mono-amides fail to coordinate Li+. |
| Conditions | Half-cell assemblies against Li-foil at 0.5C to 40C rates. |
For battery material procurement, the specific dibenzamide core is mandatory for achieving functional, high-rate organic cathode/anode performance.
The presence of two electron-withdrawing benzoyl groups significantly increases the acidity of the N-H proton in N-Benzoylbenzamide. Its predicted pKa is approximately 10.4, compared to the much weaker acidity of benzamide (pKa ~14-15) [1]. This enhanced acidity, combined with the restriction to a single donor site, allows N-Benzoylbenzamide to form highly predictable, strong hydrogen bonds with basic acceptors in co-crystal engineering, avoiding the disordered polymorphic networks often seen with primary amides [2].
| Evidence Dimension | N-H Acidity (pKa) |
| Target Compound Data | N-Benzoylbenzamide (pKa ~ 10.4) |
| Comparator Or Baseline | Benzamide (pKa ~ 14-15) |
| Quantified Difference | ~4 orders of magnitude higher acidity for the imide proton. |
| Conditions | Standard aqueous/organic predicted pKa models. |
Buyers sourcing materials for co-crystal engineering or supramolecular ligands require this exact imide to ensure predictable, single-site hydrogen bonding.
During multi-step organic synthesis, intermediate recovery during aqueous workup is a major yield determinant. N-Benzoylbenzamide exhibits a LogP of approximately 2.65 and a low water solubility of 1.2 g/L at 15 °C . In contrast, benzamide is highly water-soluble (~13 g/L) and prone to partitioning into the aqueous phase [1]. The enhanced lipophilicity of the dibenzamide core ensures near-quantitative retention in the organic phase during standard biphasic extractions (e.g., dichloromethane/water), minimizing product loss [2].
| Evidence Dimension | Aqueous solubility and phase retention |
| Target Compound Data | N-Benzoylbenzamide (1.2 g/L water solubility, high organic retention) |
| Comparator Or Baseline | Benzamide (~13 g/L water solubility, prone to aqueous loss) |
| Quantified Difference | >10-fold reduction in aqueous solubility. |
| Conditions | Standard aqueous/organic biphasic extraction at 15-25 °C. |
Process chemists should select the dibenzamide derivative to avoid costly yield losses during large-scale aqueous washing steps.
N-Benzoylbenzamide possesses a sharp melting point of 152 °C and exhibits thermal stability with decomposition occurring above 250 °C . Benzamide, by comparison, melts at a significantly lower temperature (128–130 °C) and is more susceptible to thermal degradation or sublimation under prolonged heating [1]. The robust thermal profile of N-Benzoylbenzamide allows it to survive harsh conditions during melt-polymerization or high-temperature condensation reactions without premature degradation [2].
| Evidence Dimension | Melting point and thermal stability |
| Target Compound Data | N-Benzoylbenzamide (Melting point 152 °C, stable >250 °C) |
| Comparator Or Baseline | Benzamide (Melting point 128-130 °C) |
| Quantified Difference | +22-24 °C higher melting point and greater high-temperature stability. |
| Conditions | Standard melting point apparatus and thermogravimetric analysis (TGA). |
This thermal resilience is critical for procurement in polymer science where precursors must withstand elevated temperatures during extrusion or condensation.
Directly following from its bidentate lithiation capacity, N-Benzoylbenzamide is the precursor of choice for synthesizing porous polybenzamides used in high-rate LIB cathodes and anodes. Its dual-carbonyl structure ensures stable Li+ coordination over thousands of cycles [1].
Due to its highly acidic, single N-H hydrogen-bond donor profile (pKa ~10.4), this compound is highly effective for designing predictable co-crystals with active pharmaceutical ingredients (APIs) or advanced optical materials, where primary amides would cause unwanted polymorphic branching [2].
Leveraging its thermal stability (>250 °C) and sharp melting point (152 °C), N-Benzoylbenzamide is highly suited for use as a rigid building block in high-temperature condensation polymerizations, outperforming simpler amides that degrade or sublimate under identical conditions [3].
Because of its low aqueous solubility (1.2 g/L) and high LogP, it serves as a highly recoverable intermediate or protecting group equivalent in multi-step syntheses requiring aggressive aqueous workups, preventing the yield losses typical of more hydrophilic amides [4].